Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c1-7-11-8(13(14,15)16)6-9(20)19(5-4-10(21)22-3)12(11)17-18(7)2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYNNYYNYFZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most efficient synthesis involves a four-step process starting from ethyl 2,2-difluoroacetate, as described in patent WO2014120397A1. Key steps include enolate formation, acidification, coupling with trialkyl orthoformate, and pyrazole ring closure (Figure 1).
Step 1: Formation of Sodium Enolate of Ethyl Difluoroacetoacetate
Ethyl 2,2-difluoroacetate reacts with sodium ethoxide in ethanol at 60–65°C to form the sodium enolate (Formula V-B). GC analysis confirms >98% conversion after 2 hours.
Reaction Conditions
-
Molar ratio : 1.0 mol ethyl 2,2-difluoroacetate : 1.05 mol sodium ethoxide
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Temperature : 60–65°C
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Solvent : Ethanol
Step 2: Acidification with Carbonic Acid
The enolate is treated with carbon dioxide (1–2 kg/cm² pressure) in water to generate carbonic acid, lowering the pH to 5–7. Sodium bicarbonate precipitates and is filtered, yielding crude ethyl difluoroacetoacetate (Formula VI-B).
Key Parameters
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CO₂ source : Gaseous or dry ice
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Pressure : 1–2 kg/cm²
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Yield : 75–80% after fractional distillation
Step 3: Coupling with Triethyl Orthoformate
Crude ethyl difluoroacetoacetate reacts with triethyl orthoformate (1.8 mol) in acetic anhydride at 100–105°C to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-B).
Reaction Profile
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Temperature : 100–105°C
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Duration : 6 hours
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Byproducts : Ethyl acetate (removed under vacuum)
Step 4: Pyrazole Ring Closure
The intermediate (Formula VII-B) undergoes cyclocondensation with methylhydrazine in a two-phase system (toluene/aqueous K₂CO₃) at -10°C to 0°C.
Optimized Conditions
Critical Process Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Total yield (Step 1–4) | 75–83% | |
| Regioselectivity | >99:1 (desired:regioisomer) | |
| Purity (HPLC) | 99.90% | |
| Recrystallization solvent | Toluene/petroleum ether (1:4 v/v) |
Alternative Methods for Pyrazolo[3,4-b]pyridine Core Formation
Gould-Jacobs Reaction
This method employs 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate under acidic conditions. While less common for trifluoromethylated derivatives, it offers flexibility for analogs:
Typical Protocol
Multicomponent Condensation
A one-pot reaction of arylglyoxals, 3-aminopyrazoles, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) achieves pyrazolopyridines. Modifications for trifluoromethyl groups involve CF₃-substituted arylglyoxals.
Example
Functionalization and Derivative Synthesis
Trifluoromethyl Group Introduction
The trifluoromethyl group is typically introduced via:
Esterification of Propanoic Acid Sidechain
The propanoate methyl ester is installed via:
Industrial-Scale Considerations
Process Optimization
Environmental Impact
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Waste streams : Sodium bicarbonate (Step 2) and ethyl acetate (Step 3) are recyclable.
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Solvent recovery : Toluene is distilled and reused (>90% recovery).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.29 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.18 (t, 2H, CH₂), 7.45 (s, 1H, Ar) |
| ¹³C NMR | δ 170.8 (C=O), 158.2 (C-F₃), 52.1 (OCH₃), 14.2 (CH₃) |
| MS | m/z 317.26 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazolopyridine core can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related pyrazolopyridine derivatives are highlighted below. Key differences in substituents, molecular weight, and physicochemical properties influence their biological and chemical behavior.
Table 1: Structural and Functional Comparison
*Calculated based on structural analogs; exact data unavailable in provided evidence.
Key Findings:
Substituent Effects :
- Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H) : The CF₃ group in the target compound increases electron-withdrawing effects and metabolic stability compared to CF₂H analogs .
- Ester vs. Acid : The methyl ester in the target compound improves cell permeability but may require hydrolysis (e.g., by esterases) for activation, unlike carboxylic acids, which are ionized at physiological pH .
Methyl groups at positions 2 and 3 (target compound) minimize steric bulk while maintaining structural rigidity.
Spectroscopic and Analytical Data :
Biological Activity
Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H14F3N3O3
- Molecular Weight : 317.26 g/mol
- CAS Number : 1018164-34-5
The compound features a pyrazolo[3,4-b]pyridine core with trifluoromethyl and dimethyl substitutions, which are significant for its biological activity.
Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways. For instance, studies on related pyrazole derivatives have shown that they can act as inhibitors of fatty acid elongases (ELOVLs), which are crucial in lipid metabolism. This compound may similarly interact with metabolic pathways influencing lipid profiles in cells .
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal properties of pyrazolo derivatives. For example, a study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains .
Anti-inflammatory Effects
Inhibition of cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory agents. Pyrazole derivatives have been reported to possess selective COX-II inhibitory activity, which is crucial for reducing inflammation without the gastrointestinal side effects often associated with non-selective COX inhibitors . The potential of this compound to modulate inflammatory responses warrants further investigation.
Case Studies and Research Findings
- ELOVL Inhibition : In vitro assays showed that related compounds selectively inhibited ELOVL6, impacting fatty acid elongation in hepatocytes. This suggests potential for metabolic modulation in conditions like obesity and diabetes .
- Antibiofilm Activity : A study on pyrazole derivatives indicated significant antibiofilm activity against pathogenic bacteria, which could be relevant for treating chronic infections where biofilms are a concern .
- Anticancer Potential : Some studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This could position this compound as a candidate for further development in cancer therapy .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate?
The compound is synthesized via multi-step protocols involving cyclocondensation, functional group modifications, and purification. Key methodologies include:
- Cyclocondensation : Formation of the pyrazolo[3,4-b]pyridine core using precursors like 3-aminoquinoline under acidic conditions (e.g., HCl in dichloromethane (DCM)) at room temperature for 12–60 hours, yielding 60–81% .
- Esterification : Introduction of the methyl propanoate group via reactions with methyl esters (e.g., L-tryptophan methyl ester hydrochloride) in DCM/ethyl acetate (EtOAc) with triethylamine, achieving 81% yield after column chromatography .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(OAc)₂ catalysts in ethanol/water and Cs₂CO₃ as a base, yielding up to 94% for analogous structures .
Basic: How should researchers characterize this compound using spectroscopic and analytical techniques?
Essential characterization methods:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ observed at 558.2017 vs. calculated 558.2023 ).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for a structurally similar pyrazolo-pyridine derivative .
Advanced: How can contradictions in spectroscopic data between synthesized batches be resolved?
Discrepancies may arise from tautomerism, impurities, or solvent effects. Mitigation strategies:
- Variable Temperature (VT) NMR : Monitors dynamic effects (e.g., coalescence of split signals at elevated temperatures) .
- Crystallographic Validation : Single-crystal X-ray diffraction (XRD) definitively assigns bond angles and tautomeric forms, as in .
- Comparative HRMS : Rules out isomeric impurities by ensuring mass accuracy within ±0.6 ppm .
Advanced: What catalytic systems optimize coupling reactions for derivative synthesis?
Palladium-catalyzed cross-couplings are critical for introducing substituents:
- Suzuki-Miyaura Coupling : Pd(OAc)₂ with aryl boronic acids in ethanol/water and Cs₂CO₃ achieves 94% yield for phenyl-substituted analogs .
- Ligand Optimization : Bulky ligands (e.g., SPhos) enhance steric control, improving regioselectivity in heterocyclic systems .
- Solvent Effects : Polar solvents (e.g., ethanol/water) stabilize transition states, reducing side reactions .
Basic: What safety protocols are essential during handling and synthesis?
Critical precautions include:
- Ignition Avoidance : Keep away from heat/sparks (P210 ).
- Fume Hood Use : For volatile reagents like DCM .
- Emergency Protocols : Immediate decontamination for spills and medical consultation with product labels (P101, P201 ).
Advanced: How to design Structure-Activity Relationship (SAR) studies for biological optimization?
SAR strategies involve:
- Substituent Variation : Systematic modification of trifluoromethyl or ester groups to assess activity changes.
- Computational Docking : Tools like AutoDock Vina predict binding affinities toward kinase targets, guiding synthetic priorities .
- In Vitro Assays : Antiproliferative screens (e.g., IC₅₀ determination) validate hypotheses, as in .
Advanced: How to resolve tautomeric ambiguities in the pyrazolo-pyridine core?
Tautomerism between 2H/7H forms is addressed via:
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1646 cm⁻¹ for C=O ).
- DFT Simulations : Compare tautomer stability using Gaussian software, cross-referenced with experimental NMR/XRD data .
- Dynamic NMR : Observes signal splitting/coalescence under varying temperatures .
Basic: What purification techniques are effective for isolating this compound?
- Column Chromatography : Uses gradients like DCM/EtOAc (9:1) to separate intermediates .
- Recrystallization : Methanol or ethanol yields high-purity crystals (e.g., orange crystals in ).
Advanced: How to analyze metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes and NADPH, monitoring degradation via LC-MS.
- Metabolite Identification : HRMS/MS fragments detect oxidation or ester hydrolysis products .
Advanced: What strategies improve yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
